molecular formula C10H12OS B2920171 1-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)ethan-1-one CAS No. 57021-52-0

1-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)ethan-1-one

Cat. No. B2920171
CAS RN: 57021-52-0
M. Wt: 180.27
InChI Key: OOVKGAIPPWKBGJ-UHFFFAOYSA-N
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Description

“1-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)ethan-1-one” is a chemical compound with the molecular formula C10H12OS . It is related to 2-amino-1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-one hydrochloride, which has a molecular weight of 231.75 .


Molecular Structure Analysis

The molecular structure of “this compound” includes a benzothiophene ring, which is a bicyclic compound consisting of a benzene ring fused to a thiophene ring . The InChI code for a related compound, 2-amino-1-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)ethan-1-one hydrochloride, is 1S/C10H13NOS.ClH/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10;/h5H,1-4,6,11H2;1H .

Scientific Research Applications

Novel Complexes and Coordination Polymers

Research demonstrates the synthesis of novel complexes and coordination polymers using benzothiophene derivatives and similar compounds as ligands or building blocks. These structures exhibit unique properties, such as self-penetrating networks and supramolecular frameworks, which could be significant in the development of new materials with potential applications in catalysis, molecular recognition, or as components in electronic and photonic devices. For instance, Li-Xin Sun et al. (2010) highlighted the role of polycarboxylate ligands in constructing metal-organic frameworks with fascinating structures and potential applications in various fields (Li-Xin Sun et al., 2010).

Cyclometalated Compounds

The research into cyclometalated compounds, such as those involving benzothiazole derivatives, contributes to our understanding of molecular structures with potential applications in organometallic chemistry and catalysis. These compounds, characterized by unique crystal structures, could be pivotal in designing catalysts for organic synthesis reactions (B. O. and P. Steel, 1998).

Heterocyclodehydration Reactions

Investigations into the synthesis of benzothiophene derivatives through palladium-catalyzed or radical-promoted heterocyclodehydration of specific precursors have unveiled pathways to efficiently produce these compounds. Such synthetic methodologies are crucial for the development of pharmaceuticals, agrochemicals, and organic materials, showcasing the versatility of benzothiophene derivatives in organic synthesis (B. Gabriele et al., 2011).

Antimicrobial and Antifungal Activity

Research on substituted benzothiazole amides has revealed their potential antimicrobial and antifungal activities. These findings suggest that benzothiophene derivatives could serve as valuable scaffolds in the development of new antimicrobial and antifungal agents, addressing the growing need for novel therapeutics against resistant strains of bacteria and fungi (Vladimír Pejchal et al., 2015).

Photoluminescent Properties

The photoluminescent properties of metal-organic networks incorporating benzothiophene derivatives indicate potential applications in optical materials and devices. The ability of these compounds to exhibit strong luminescence can be harnessed in the development of sensors, light-emitting diodes (LEDs), and other photonic technologies (Shuangquan Zang et al., 2009).

properties

IUPAC Name

1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12OS/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVKGAIPPWKBGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(S1)CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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